molecular formula C7H10N2O2 B12881295 2-methyl-N-(1,2-oxazol-3-yl)propanamide

2-methyl-N-(1,2-oxazol-3-yl)propanamide

Cat. No.: B12881295
M. Wt: 154.17 g/mol
InChI Key: SVKSOBJFNOGURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Isoxazol-3-yl)isobutyramide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isoxazol-3-yl)isobutyramide typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often involve the use of nitrile oxides and unsaturated compounds, or the condensation of hydroxylamine with β-diketones .

Industrial Production Methods

Industrial production of N-(Isoxazol-3-yl)isobutyramide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Isoxazol-3-yl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Isoxazol-3-yl)isobutyramide include other isoxazole derivatives such as:

Uniqueness

N-(Isoxazol-3-yl)isobutyramide stands out due to its specific structural features and the versatility of its applications. Its ability to undergo various chemical reactions and its potential as an acetylcholinesterase inhibitor make it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-methyl-N-(1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C7H10N2O2/c1-5(2)7(10)8-6-3-4-11-9-6/h3-5H,1-2H3,(H,8,9,10)

InChI Key

SVKSOBJFNOGURW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NOC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.